Methyl 2-methyl-2-[(4-nitrophenyl)sulfanyl]propanoate Methyl 2-methyl-2-[(4-nitrophenyl)sulfanyl]propanoate
Brand Name: Vulcanchem
CAS No.: 144865-23-6
VCID: VC16829990
InChI: InChI=1S/C11H13NO4S/c1-11(2,10(13)16-3)17-9-6-4-8(5-7-9)12(14)15/h4-7H,1-3H3
SMILES:
Molecular Formula: C11H13NO4S
Molecular Weight: 255.29 g/mol

Methyl 2-methyl-2-[(4-nitrophenyl)sulfanyl]propanoate

CAS No.: 144865-23-6

Cat. No.: VC16829990

Molecular Formula: C11H13NO4S

Molecular Weight: 255.29 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-methyl-2-[(4-nitrophenyl)sulfanyl]propanoate - 144865-23-6

Specification

CAS No. 144865-23-6
Molecular Formula C11H13NO4S
Molecular Weight 255.29 g/mol
IUPAC Name methyl 2-methyl-2-(4-nitrophenyl)sulfanylpropanoate
Standard InChI InChI=1S/C11H13NO4S/c1-11(2,10(13)16-3)17-9-6-4-8(5-7-9)12(14)15/h4-7H,1-3H3
Standard InChI Key CRHPUCZIJCRIMJ-UHFFFAOYSA-N
Canonical SMILES CC(C)(C(=O)OC)SC1=CC=C(C=C1)[N+](=O)[O-]

Introduction

Methyl 2-methyl-2-[(4-nitrophenyl)sulfanyl]propanoate is an organic compound featuring a propanoate structure with a nitro-substituted phenyl group linked through a sulfanyl moiety. This unique structural arrangement imparts distinct chemical reactivity and potential biological properties, making it a valuable compound for further study in chemical and pharmacological research.

Synthesis and Production

The synthesis of similar compounds typically involves esterification reactions. For Methyl 2-methyl-2-[(4-nitrophenyl)sulfanyl]propanoate, a likely synthesis pathway would involve the reaction of a suitable precursor with methanol in the presence of an acid catalyst. Continuous flow processes can optimize this synthesis, improving efficiency and yield in industrial settings.

Biological Activities and Potential Applications

Research on related compounds suggests potential antimicrobial properties. The nitro group can undergo bioreduction in biological systems, leading to reactive intermediates that may interact with cellular components. This could influence various biological pathways, including those related to inflammation or microbial resistance.

Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
Methyl 2-(4-nitrophenyl)propanoateLacks the additional methyl group at the 2-position and sulfanyl linkagePrimarily used as an intermediate in organic synthesis
Methyl 2-methyl-2-(2-nitrophenyl)propanoateSimilar structure but with the nitro group in the ortho positionDifferent positioning of the nitro group affects reactivity and biological activity
Ethyl 2-methyl-2-(5-nitro-2-pyridinyl)sulfanylpropanoateContains a pyridine moiety instead of a phenyl groupExhibits different chemical properties due to the nitrogen heteroatom presence

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